Cas no 1539717-82-2 (tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate)

Technical Introduction: Tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate is a specialized heterocyclic compound featuring a thiazole core functionalized with a methylamino group and a tert-butyl ester moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The tert-butyl ester group enhances stability and facilitates further derivatization, while the methylamino substituent offers reactivity for selective modifications. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic frameworks. The compound’s purity and consistent performance under controlled conditions ensure reliability in high-precision synthetic workflows. Suitable for use in medicinal chemistry and material science, it serves as a key building block for developing bioactive molecules.
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate structure
1539717-82-2 structure
商品名:tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
CAS番号:1539717-82-2
MF:C10H16N2O2S
メガワット:228.311241149902
CID:6442288
PubChem ID:79391881

tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
    • Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
    • 4-Isothiazolecarboxylic acid, 3-methyl-5-(methylamino)-, 1,1-dimethylethyl ester
    • インチ: 1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3
    • InChIKey: BTCPXNHVVRUGNO-UHFFFAOYSA-N
    • ほほえんだ: C(C1C(=NSC=1NC)C)(=O)OC(C)(C)C

じっけんとくせい

  • 密度みつど: 1.168±0.06 g/cm3(Predicted)
  • ふってん: 257.4±40.0 °C(Predicted)
  • 酸性度係数(pKa): 6.94±0.30(Predicted)

tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2299340-0.5g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2 95%
0.5g
$699.0 2024-06-20
Enamine
EN300-2299340-0.25g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2 95%
0.25g
$670.0 2024-06-20
Enamine
EN300-2299340-10.0g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2 95%
10.0g
$3131.0 2024-06-20
Enamine
EN300-2299340-10g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2
10g
$3131.0 2023-09-15
Enamine
EN300-2299340-1g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2
1g
$728.0 2023-09-15
Enamine
EN300-2299340-0.1g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2 95%
0.1g
$640.0 2024-06-20
Enamine
EN300-2299340-1.0g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2 95%
1.0g
$728.0 2024-06-20
Enamine
EN300-2299340-2.5g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2 95%
2.5g
$1428.0 2024-06-20
Enamine
EN300-2299340-5g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2
5g
$2110.0 2023-09-15
Enamine
EN300-2299340-0.05g
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
1539717-82-2 95%
0.05g
$612.0 2024-06-20

tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate 関連文献

tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate (CAS No. 1539717-82-2)

Tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate, identified by the chemical compound code CAS No. 1539717-82-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivative family, a class of heterocyclic compounds known for their diverse biological activities and pharmacological relevance. The structural features of tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate, particularly its thiazole core and functional groups such as the tert-butyl ester, methylamino, and carboxylate substituents, contribute to its unique chemical properties and potential applications in drug discovery and development.

The thiazole ring is a key pharmacophore in many bioactive molecules, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methylamino group in the structure suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. Additionally, the tert-butyl ester moiety enhances the lipophilicity of the compound, facilitating its absorption and distribution within biological systems. These structural attributes make tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in thiazole derivatives as scaffolds for developing novel therapeutic agents. The compound’s chemical structure allows for modifications at multiple positions, enabling chemists to fine-tune its pharmacological profile. For instance, studies have shown that derivatives of thiazole can inhibit specific enzymatic pathways involved in cancer progression. The carboxylate group in tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate provides a site for further functionalization, such as coupling with other bioactive molecules or linking to targeting ligands. This flexibility makes it an attractive building block for designing complex drug molecules.

Current research in the field of medicinal chemistry emphasizes the development of small molecules with high selectivity and low toxicity. The unique combination of functional groups in tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate positions it as a potential lead compound for addressing various therapeutic challenges. For example, studies have explored its activity against multidrug-resistant bacterial strains by targeting essential metabolic pathways. The thiazole core’s ability to interact with bacterial enzymes has been leveraged to develop novel antibiotics that overcome resistance mechanisms.

The pharmaceutical industry has increasingly adopted computational methods to accelerate drug discovery processes. Virtual screening and molecular docking techniques have been employed to identify promising candidates like tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate based on their predicted interactions with biological targets. These approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods. Furthermore, advances in synthetic chemistry have enabled the efficient preparation of complex thiazole derivatives, making it feasible to conduct more extensive biochemical evaluations.

The biological activity of tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate has been preliminarily assessed through in vitro assays. Initial findings suggest that it exhibits moderate activity against certain cancer cell lines by inducing apoptosis or inhibiting proliferation. The presence of the methylamino group appears to play a crucial role in these effects by modulating intracellular signaling pathways. Additional studies are underway to elucidate the precise mechanisms by which this compound exerts its pharmacological effects.

One of the most compelling aspects of thiazole derivatives is their versatility in drug design. Researchers have successfully incorporated thiazole moieties into molecules targeting a wide range of diseases, including neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease. The structural features of tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate, particularly its ability to cross the blood-brain barrier due to its lipophilic nature, make it an intriguing candidate for central nervous system (CNS) drug development.

The synthesis of tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity while minimizing side reactions. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex thiazole frameworks efficiently.

As research continues to uncover new therapeutic applications for thiazole derivatives, compounds like tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate are expected to play a significant role in next-generation drug development pipelines. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into clinical practice. By leveraging cutting-edge technologies and innovative synthetic strategies, scientists are poised to unlock the full potential of this promising class of bioactive molecules.

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